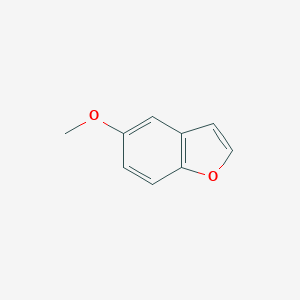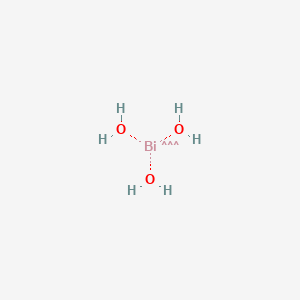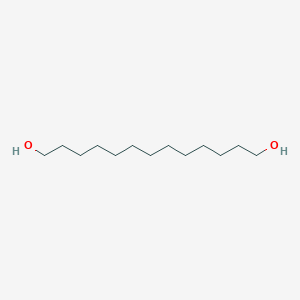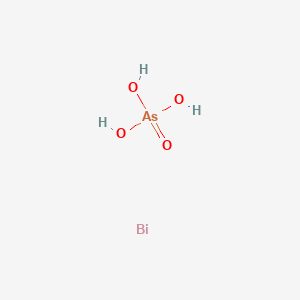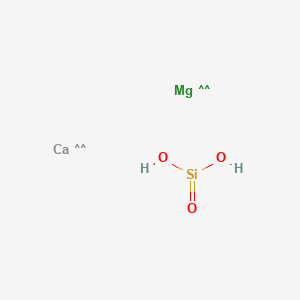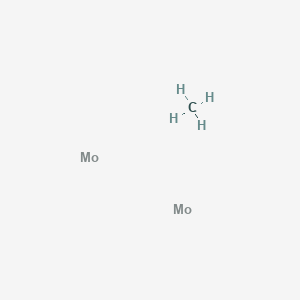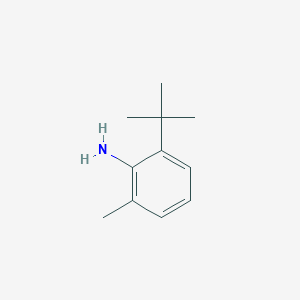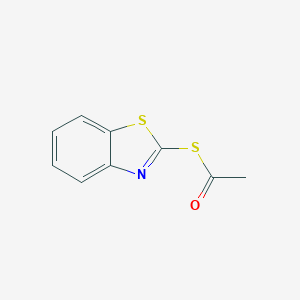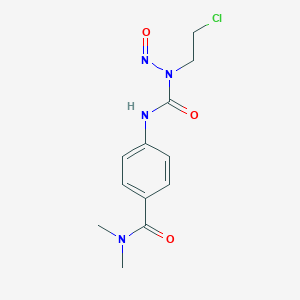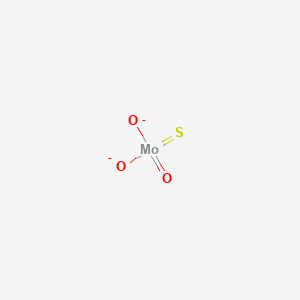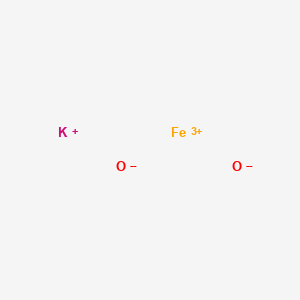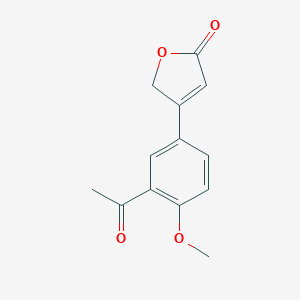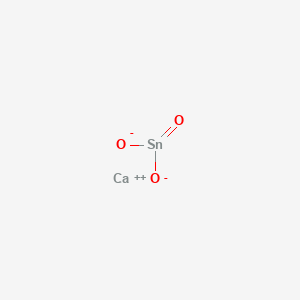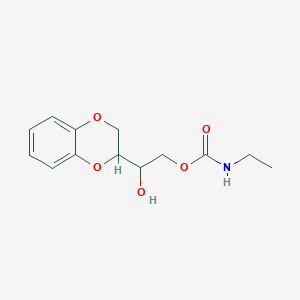
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as MDMA, is a synthetic psychoactive drug that is commonly referred to as ecstasy. MDMA has been a subject of scientific research for many years due to its potential therapeutic effects, as well as its recreational use.
Mecanismo De Acción
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. However, Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can also cause negative side effects such as dehydration, hyperthermia, and serotonin syndrome.
Efectos Bioquímicos Y Fisiológicos
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to have a number of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, as well as a decrease in appetite. It can also cause changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-documented. However, there are also limitations to using Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in lab experiments. Its effects can be unpredictable, and it can cause negative side effects in some individuals.
Direcciones Futuras
There are several areas of future research that could be explored with Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. One area is the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in the treatment of PTSD and other mental health conditions. Another area of research is the development of new synthetic compounds that have similar effects to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester but with fewer negative side effects. Finally, researchers could explore the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in combination with other psychoactive substances for therapeutic purposes.
Conclusion
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a synthetic psychoactive drug that has been the subject of scientific research for many years. It has potential therapeutic effects but can also cause negative side effects. Future research could explore new synthetic compounds with similar effects to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, as well as the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in combination with other psychoactive substances.
Métodos De Síntesis
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized from safrole, which is a natural organic compound found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, and then to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester using a reducing agent such as aluminum amalgam.
Aplicaciones Científicas De Investigación
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been studied for its potential therapeutic effects in the treatment of various mental health conditions, such as post-traumatic stress disorder (PTSD) and anxiety. Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to increase empathy and decrease fear and anxiety in clinical settings, which may make it a useful tool for psychotherapy.
Propiedades
Número CAS |
13887-62-2 |
|---|---|
Nombre del producto |
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-2-14-13(16)18-7-9(15)12-8-17-10-5-3-4-6-11(10)19-12/h3-6,9,12,15H,2,7-8H2,1H3,(H,14,16) |
Clave InChI |
PGDADWGXMYAIFG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canónico |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



